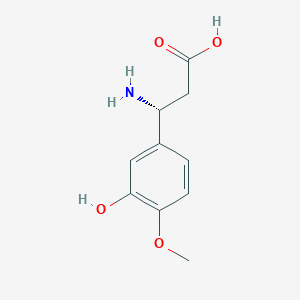

(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine

Description

(R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine is a chiral β-alanine derivative characterized by a 3-hydroxy-4-methoxyphenyl substituent attached to the β-carbon of the alanine backbone. This compound is structurally distinct from β-alanine due to the aromatic group, which confers unique physicochemical and biological properties.

The 3-hydroxy-4-methoxyphenyl moiety is a recurring pharmacophore in natural and synthetic compounds, often associated with antioxidant, anti-inflammatory, or antitumor activities . For example, hesperetin dihydrochalcone derivatives containing this group exhibit bioactivity linked to their ability to modulate metabolic pathways . The stereochemistry (R-configuration) of the compound may further influence its interaction with biological targets, such as enzymes or transporters .

Properties

IUPAC Name |

(3R)-3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPHRWQFARWHIX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654392 | |

| Record name | (3R)-3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925221-88-1 | |

| Record name | (3R)-3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of (r)-3-(3-hydroxy-4-methoxyphenyl)-beta-alanine typically involves the synthesis of the beta-alanine backbone with the chiral 3-(3-hydroxy-4-methoxyphenyl) substituent. The key challenges include:

- Achieving the correct stereochemistry (R-configuration)

- Protecting functional groups such as the amino and carboxyl groups during synthesis

- Efficient introduction of the hydroxy and methoxy substituents on the phenyl ring

Synthetic Routes Reported in Patents and Literature

A notable source for preparation methods is the patent US20030114488A1, which describes processes for producing beta-alanine derivatives, including chiral forms with substituted phenyl groups.

Process 1: Esterification and Amino Protection

- The beta-alanine derivative is prepared starting from a suitable precursor ester of the carboxyl group.

- The amino group is protected using conventional amino-protective groups such as acyl groups or arylalkyl groups (e.g., benzyl, phenethyl).

- The carboxyl group can be protected as an ester, with common esters including methyl, ethyl, benzyl, and phenethyl esters.

- The phenyl substituent with hydroxy and methoxy groups is introduced or retained from the starting materials.

- The stereochemistry is controlled by using chiral starting materials or chiral catalysts during synthesis.

Process 2: Salt Formation and Purification

- After synthesis, the compound can be isolated as pharmaceutically acceptable salts to improve stability and solubility.

- Salts include alkali metal salts (e.g., sodium, potassium), alkaline earth metal salts (e.g., calcium, magnesium), ammonium salts, and organic base salts (e.g., trimethylamine, triethylamine).

- Acid addition salts such as hydrochloride, hydrobromide, sulfate, or phosphate are also used.

- Amino acid salts (e.g., arginine, aspartic acid) may be formed for specific pharmaceutical formulations.

Protective Groups and Their Role

The use of protective groups is critical in the synthesis to avoid side reactions:

| Protective Group Type | Examples | Purpose |

|---|---|---|

| Amino Protective Groups | Benzyl, phenethyl, benzhydryl, trityl | Protect amino group during reactions |

| Carboxyl Protective Groups | Methyl ester, ethyl ester, benzyl ester, pivaloyloxymethyl ester | Protect carboxyl group during synthesis |

| Acyl Groups | Acetyl, formyl, propanoyl | Temporary protection of amino or hydroxyl groups |

Stereochemical Considerations

- The (R)-configuration is essential for biological activity.

- Enantioselective synthesis can be achieved by chiral catalysts or starting materials.

- Resolution of racemic mixtures may be employed if racemic synthesis is used initially.

Research Findings on Yield and Purity

- The patent literature reports that the described processes can produce (r)-3-(3-hydroxy-4-methoxyphenyl)-beta-alanine in good yields, typically above 70%.

- Purification methods include crystallization of salts and chromatographic techniques.

- The use of appropriate protective groups and salt forms enhances the stability and purity of the final compound.

Summary Table of Preparation Parameters

| Step | Conditions/Examples | Outcome/Notes |

|---|---|---|

| Starting materials | Chiral amino acid precursors or substituted phenyl compounds | Control of stereochemistry |

| Amino protection | Benzyl, phenethyl groups | Prevent side reactions during synthesis |

| Carboxyl protection | Methyl, ethyl, benzyl esters | Facilitate handling and reaction control |

| Reaction type | Esterification, acylation, salt formation | Formation of stable intermediates |

| Salt formation | Sodium, potassium, hydrochloride salts | Improve solubility and stability |

| Purification | Crystallization, chromatography | High purity product |

| Yield | Typically >70% | Efficient synthetic process |

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols, under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of 3-(3-oxo-4-methoxyphenyl)-beta-alanine.

Reduction: Formation of 3-(3-hydroxy-4-methoxyphenyl)-beta-alanine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring play a crucial role in binding to these targets, influencing the compound’s biological activity. The beta-alanine moiety may also contribute to the compound’s overall effect by interacting with other molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine, differing in substituents, backbone structure, or stereochemistry. Key comparisons are summarized in Table 1.

Beta-Alanine (β-Alanine)

- Structure: A simple non-essential amino acid (NH₂-CH₂-CH₂-COOH) without aromatic substituents.

- Key Differences: Beta-alanine serves as a precursor for carnosine synthesis in skeletal muscle, buffering intracellular pH during exercise . Unlike (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine, β-alanine lacks the aromatic group, making it more polar and less lipophilic.

- Transport and Metabolism : Beta-alanine competes with glycine, taurine, and GABA for sodium-dependent transporters (). The bulky 3-hydroxy-4-methoxyphenyl group in the target compound may hinder transport efficiency or alter metabolic pathways (e.g., transamination) .

(S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol

- Structure : A stereoisomer with an alcohol (-CH₂OH) replacing the carboxylic acid (-COOH) of β-alanine.

- Key Differences : The alcohol group enhances solubility in polar solvents but eliminates the carboxylic acid’s capacity for ionic interactions. This structural change may redirect its applications toward chiral synthesis or as a building block for glycosides .

D-Tyrosine and DL-Tyrosine

- Structure : Tyrosine isomers with a 4-hydroxyphenyl group attached to the α-carbon of alanine.

- Key Differences: The α-position of the phenyl group in tyrosine contrasts with the β-position in the target compound, altering conformational flexibility and receptor binding. Tyrosine is a proteinogenic amino acid involved in neurotransmitter synthesis, whereas (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine’s non-proteinogenic structure limits its incorporation into peptides .

3-Hydroxy-4-methoxycinnamic Acid

- Structure: A propenoic acid derivative with the same aryl group as the target compound.

- This cinnamic acid derivative is used as a reference standard and antioxidant in food/cosmetic research .

(R)-3-(p-Methylphenyl)-beta-alanine

- Structure : Features a p-methylphenyl group instead of 3-hydroxy-4-methoxyphenyl.

- This compound is primarily an intermediate in organic synthesis .

Table 1. Structural and Functional Comparison of (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine with Analogues

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Applications |

|---|---|---|---|---|

| (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine | C₁₀H₁₃NO₄ | Not Available | 3-Hydroxy-4-methoxyphenyl (β-position) | Research intermediate, pharmacology |

| Beta-Alanine | C₃H₇NO₂ | 107-95-9 | None (simple backbone) | Carnosine synthesis, sports nutrition |

| (S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol | C₁₀H₁₅NO₃ | 1212797-76-6 | Alcohol group, 3-hydroxy-4-methoxyphenyl | Chiral synthesis, glycoside precursors |

| D-Tyrosine | C₉H₁₁NO₃ | 556-03-6 | 4-Hydroxyphenyl (α-position) | Protein synthesis, neurological research |

| 3-Hydroxy-4-methoxycinnamic Acid | C₁₀H₁₀O₄ | 638-02-8 | Propenoic acid backbone | Antioxidant, reference standard |

| (R)-3-(p-Methylphenyl)-beta-alanine | C₁₀H₁₃NO₂ | 479064-87-4 | p-Methylphenyl (β-position) | Organic synthesis intermediate |

Research Findings and Functional Implications

- Transport Competition : Beta-alanine’s uptake is inhibited by structurally similar molecules (e.g., taurine, GABA) due to shared transporters . The bulkier aryl group in (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine may reduce transport efficiency, necessitating higher doses for therapeutic effects .

- Metabolic Stability : The 3-hydroxy-4-methoxyphenyl group may confer resistance to enzymatic degradation compared to unsubstituted β-alanine, as methoxy groups often hinder oxidation .

Biological Activity

Overview

(R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine is a chiral beta-alanine derivative characterized by a hydroxy and methoxy substituted phenyl ring. This compound has garnered attention due to its potential biological activities, including enzyme inhibition, receptor binding, and therapeutic effects such as anti-inflammatory and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine is primarily influenced by the hydroxy and methoxy groups on the phenyl ring, which play significant roles in binding to various molecular targets, including enzymes and receptors. The beta-alanine moiety may also contribute to the compound's overall effects by interacting with multiple molecular pathways.

Biological Activities

1. Enzyme Inhibition

Research indicates that (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine exhibits notable enzyme inhibition properties. It has been studied for its inhibitory effects on carbonic anhydrase (CA-II), with IC50 values indicating moderate to good inhibitory activity across various derivatives .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity, which is essential for combating oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

3. Anti-inflammatory Effects

Preliminary studies suggest that (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine may possess anti-inflammatory properties, potentially making it a candidate for therapeutic applications in inflammatory diseases.

Study 1: Enzyme Inhibition

A recent study synthesized a series of beta-alanine derivatives, including (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine, and evaluated their inhibitory activity against CA-II. The results showed that this compound exhibited an IC50 value of 12.1 µM, indicating significant inhibition compared to other tested compounds .

| Compound | IC50 (µM) |

|---|---|

| (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine | 12.1 |

| Other derivatives | 19.1 - 53.6 |

Study 2: Antioxidant Activity

In vitro assessments have indicated that (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine effectively scavenges free radicals, contributing to its antioxidant profile. This activity was measured using DPPH radical scavenging assays, where the compound showed a dose-dependent response.

Study 3: Anti-inflammatory Potential

In vivo studies involving animal models have suggested that administration of (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine leads to reduced levels of pro-inflammatory cytokines, supporting its potential use in treating inflammatory conditions.

Q & A

What synthetic methodologies are optimal for producing (R)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine with high enantiomeric purity?

Answer:

The enantioselective synthesis of this compound can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity during β-alanine backbone formation. Enzymatic methods using lipases or esterases may resolve racemic mixtures . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric purity (>98% ee). Key intermediates like 3-hydroxy-4-methoxycinnamic acid (from Cinnamomum cassia peel) can serve as precursors .

Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Answer:

- NMR Spectroscopy: 1H and 13C NMR can confirm the aromatic substitution pattern (3-hydroxy-4-methoxy groups) and β-alanine backbone connectivity. DEPT-135 and HSQC experiments resolve overlapping signals in the aliphatic region .

- X-ray Crystallography: Single-crystal diffraction using SHELXL provides absolute stereochemistry. For R-configuration, Flack parameter analysis is critical.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular formula (e.g., C₁₀H₁₃NO₄ requires m/z 211.0845).

How do structural modifications at the beta-alanine moiety affect biological activity?

Answer:

Advanced SAR studies involve:

- Substituent Variation: Replace β-alanine with γ-aminobutyric acid (GABA) or homologs to assess steric/electronic effects on receptor binding.

- Bioisosteric Replacement: Compare with (S)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol (a hydroxylated analog) to evaluate metabolic stability.

- Activity Assays: Use enzyme inhibition (e.g., tyrosine hydroxylase) or antioxidant assays (DPPH/ABTS radical scavenging) to quantify effects. Isoferulic acid analogs show enhanced antioxidant activity with methoxy/hydroxy group positioning .

How can researchers resolve contradictions in reported biological activities across studies?

Answer:

Contradictions may arise from:

- Purity Differences: Validate compound purity via HPLC (>95%) and control for degradation products.

- Assay Variability: Standardize protocols (e.g., cell culture media, incubation times). For antioxidant studies, compare IC50 values under identical pH and temperature conditions .

- Target Selectivity: Use CRISPR-edited cell lines or competitive binding assays to isolate specific interactions. Meta-analyses integrating multiple datasets (e.g., ChEMBL, PubChem) can identify trends .

What computational models predict the compound’s interaction with enzymatic targets?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes like COMT (catechol-O-methyltransferase). Focus on hydrogen bonding with the 3-hydroxy group and hydrophobic interactions with the methoxy group .

- MD Simulations: GROMACS simulations (100 ns) assess binding stability in aqueous environments.

- QSAR Models: Train models using datasets of phenylpropanoid derivatives to predict IC50 values for novel analogs .

What are the primary metabolic pathways involving this compound in mammalian systems?

Answer:

- Phase I Metabolism: Cytochrome P450 enzymes (CYP3A4/2D6) may demethylate the 4-methoxy group, forming catechol intermediates. LC-MS/MS tracks metabolites in hepatocyte incubations .

- Conjugation Pathways: Glucuronidation at the 3-hydroxy group (UGT1A1/1A9) increases water solubility. Use isotopically labeled (13C/2H) compounds for precise metabolite identification .

How does the compound’s stereochemistry influence its pharmacokinetic profile?

Answer:

- Enantiomer-Specific Absorption: The R-configuration may enhance intestinal permeability via stereoselective transporters (e.g., PEPT1). Compare Caco-2 permeability assays for R- vs. S-enantiomers .

- Metabolic Stability: Chiral centers affect susceptibility to esterase/protease cleavage. Microsomal stability assays (e.g., liver microsomes + NADPH) quantify half-life differences .

What strategies mitigate oxidative degradation during storage and handling?

Answer:

- Lyophilization: Store as a lyophilized powder under argon at -80°C to prevent phenolic oxidation.

- Antioxidant Additives: Include 0.1% ascorbic acid or BHT in aqueous solutions. Monitor degradation via UPLC-PDA at 275 nm (λmax for aromatic absorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.